molecular formula C17H18N4O2S B3201343 ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate CAS No. 1019103-50-4

ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate

Cat. No.: B3201343
CAS No.: 1019103-50-4
M. Wt: 342.4 g/mol
InChI Key: YYVSFSQEXOPLQD-UHFFFAOYSA-N
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Description

Ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate is a heterocyclic compound featuring a pyrazole core substituted at position 1 with a 4-(p-tolyl)thiazol-2-yl group and at position 5 with an ethyl carbamate moiety. The thiazole ring introduces nitrogen and sulfur heteroatoms, which may contribute to electronic effects and hydrogen-bonding interactions.

Properties

IUPAC Name

ethyl N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-4-23-17(22)19-15-9-12(3)20-21(15)16-18-14(10-24-16)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVSFSQEXOPLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-(p-tolyl)thiazol-2-amine with ethyl 3-methyl-1H-pyrazole-5-carboxylate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting key enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit microbial growth by targeting essential enzymes involved in cell wall synthesis or protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Thiazole Scaffolds

Compound 9c ():
  • Structure: Methyl(6-(2-((3-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)ureido)methyl)phenoxy)benzo[d]thiazol-2-yl)carbamate.
  • Key Differences :
    • Replaces ethyl carbamate with a methyl carbamate and adds a tert-butyl group on the pyrazole.
    • Incorporates a benzo[d]thiazole ring instead of a simple thiazole.
  • Activity : Exhibits p38α MAPK inhibition (IC₅₀ = 0.8 nM), attributed to the urea linker and bulky tert-butyl group enhancing kinase binding .
Compound 5e ():
  • Structure : 4-(3-methyl-1-phenyl-4-(thiazol-2-yl diazenyl)-1H-pyrazol-5-yl) diazenyl) benzene-1,3-diamine.
  • Key Differences :
    • Replaces carbamate with diazenyl groups and introduces a phenyl substituent on the pyrazole.
  • Structural rigidity from diazenyl groups may limit conformational flexibility compared to carbamates .
Compound 114/115 ():
  • Structure : 3-(1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-p-tolyl-1H-pyrazol-5-yl)-1H-indole derivatives.
  • Key Differences :
    • Substitutes carbamate with an indole ring at position 3 of the pyrazole.
    • Uses 4-chlorophenyl instead of p-tolyl on the thiazole.
  • Activity : Demonstrates potent antioxidant activity (IC₅₀ ≈ 12–15 µM), with electron-donating groups (e.g., OCH₃, CH₃) enhancing scavenging effects .

Carbamate-Containing Analogues

Compound 4f ():
  • Structure: 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.
  • Key Differences :
    • Combines a pyrimidine-dione core with a carbamate-like linkage to a thiazole.
    • Introduces a 4-nitrophenyl group , increasing electron-withdrawing character.
  • Synthesis: Catalyst-free aqueous ethanol-mediated method, highlighting solvent efficiency for carbamate derivatives .
Compound SCHEMBL8037686 ():
  • Structure : 1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate.
  • Key Differences :
    • Replaces pyrazole with a triazolothiazole ring.
    • Substitutes p-tolyl with 3,4-dichlorophenyl , altering steric and electronic profiles.
  • Application : Listed as a bioactive compound, though specific activity data are absent .

Crystallographic and Computational Analysis

  • SHELX Refinement ():
    • SHELXL is widely used for small-molecule crystallography, enabling precise determination of bond lengths and angles in analogues like those above. For example, the tert-butyl group in Compound 9c likely adopts a staggered conformation to minimize steric clashes .
  • Multiwfn Analysis ():
    • Electron localization function (ELF) studies could compare charge distribution in the thiazole ring across analogues, explaining differences in reactivity or binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate
Reactant of Route 2
ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate

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